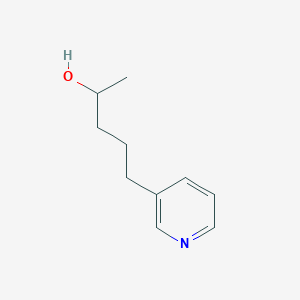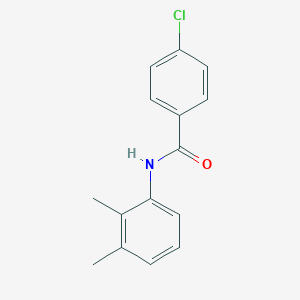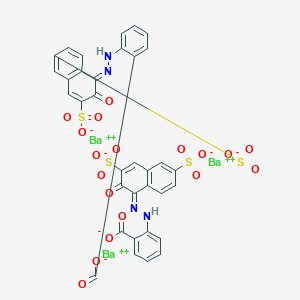
3-(Toluene-4-sulfonyl)-propionitrile
説明
3-(Toluene-4-sulfonyl)-propionitrile, also known as TSPCN, is an organic compound that is widely used in organic synthesis and in the field of medicinal chemistry. TSPCN is a versatile molecule that can be used for a variety of applications, such as the synthesis of small molecules, peptides, and proteins. It is also used for the synthesis of drugs, as well as for the synthesis of polymers and other materials. In addition, TSPCN has been used in the synthesis of various polymers and other materials, such as polyurethanes, polyesters, polyamides, polystyrenes, and polycarbonates.
科学的研究の応用
3-(Toluene-4-sulfonyl)-thiazolidine
- Scientific Field : Chemistry
- Application Summary : This compound is used in various chemical reactions .
- Methods of Application : The specific methods of application can vary depending on the reaction. Detailed procedures would be found in the specific experimental protocols .
- Results or Outcomes : The outcomes can vary greatly depending on the specific reaction and conditions .
Sulfonic Acid Ester and Benzenesulfonamide Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : These compounds have been evaluated as potential CETP inhibitors. CETP is a glycoprotein involved in transporting lipoprotein particles and neutral lipids between HDL and LDL .
- Methods of Application : The compounds were synthesized and bioassayed as part of the research process .
- Results or Outcomes : The most potent compound illustrated an IC50 of 3.4 μM .
3-(Toluene-4-sulfonyl)-propionic Acid
- Scientific Field : Chemistry
- Application Summary : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
- Methods of Application : The specific methods of application can vary depending on the reaction. Detailed procedures would be found in the specific experimental protocols .
- Results or Outcomes : The outcomes can vary greatly depending on the specific reaction and conditions .
1-sulfonyl-1,2,3-triazoles
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : A series of 1-sulfonyl-1,2,3-triazoles were prepared from diverse alkynes and p-toluenesulfonyl azide through copper catalyzed azide-alkyne cycloaddition. These compounds were evaluated for their antifungal activity against genus Candida strains .
- Methods of Application : The compounds were synthesized and bioassayed as part of the research process .
- Results or Outcomes : Two compounds containing 4-ClC6H4OCH2 and C6H4(CO)2NCH2 substituent groups showed significant activity (MIC < 0.0075 and 0.04 μg/mL, respectively) compared to Itraconazole and Fluconazole (MIC 2.56 and 1.28 μg/mL, respectively) used as reference compounds .
3-(Toluene-4-sulfonyl)-propionic Acid
- Scientific Field : Chemistry
- Application Summary : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
- Methods of Application : The specific methods of application can vary depending on the reaction. Detailed procedures would be found in the specific experimental protocols .
- Results or Outcomes : The outcomes can vary greatly depending on the specific reaction and conditions .
Phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole Derivatives
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : These compounds have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application : The compounds were synthesized and bioassayed as part of the research process .
- Results or Outcomes : The outcomes can vary greatly depending on the specific reaction and conditions .
特性
IUPAC Name |
3-(4-methylphenyl)sulfonylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h3-6H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUALZLNCEFPJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298849 | |
| Record name | 3-(Toluene-4-sulfonyl)-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Toluene-4-sulfonyl)-propionitrile | |
CAS RN |
10154-80-0 | |
| Record name | 10154-80-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Toluene-4-sulfonyl)-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



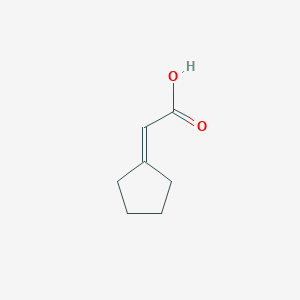
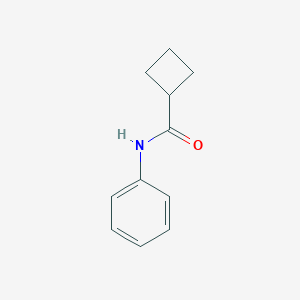
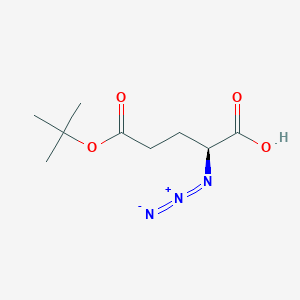
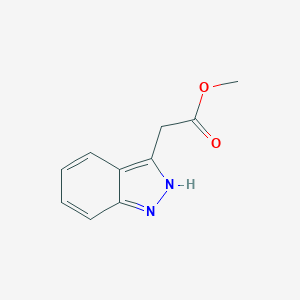
![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)

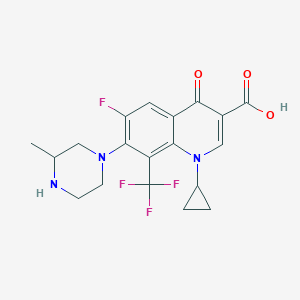

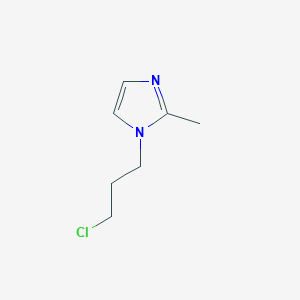

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)
